N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide is a small molecule identified as a potent and selective inhibitor of Janus kinase (JAK) subtypes. [] While its exact source and classification within broader chemical families are not detailed in the provided literature, its role in scientific research centers around its interaction with JAK/STAT signaling pathways.
N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide functions as a JAK/STAT modulating compound. [] JAK/STAT pathways are critical for signal transduction in various cellular processes, and dysregulation of these pathways is implicated in various diseases. By modulating JAK/STAT activity, this compound can impact cellular responses and potentially serve as a therapeutic tool.
The primary scientific application of N-(4-methylphenyl)-4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide, as highlighted in the provided research, is in the treatment of vitiligo. [] Vitiligo is a skin condition characterized by the loss of pigment, resulting in white patches. The compound's ability to modulate JAK/STAT signaling pathways is believed to contribute to its potential therapeutic effect in this context.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2